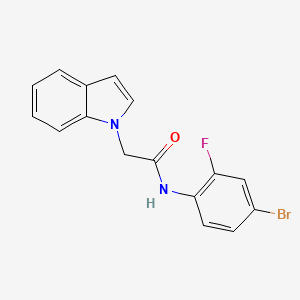![molecular formula C22H22N4O3S2 B11136574 5-(azepan-1-yl)-2-{(E)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1,3-oxazole-4-carbonitrile](/img/structure/B11136574.png)
5-(azepan-1-yl)-2-{(E)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(AZEPAN-1-YL)-2-{[(5E)-3-[(4-METHOXYPHENYL)METHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE: is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a thiazolidine ring, and an azepane ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(AZEPAN-1-YL)-2-{[(5E)-3-[(4-METHOXYPHENYL)METHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidine ring, followed by the formation of the oxazole ring, and finally the introduction of the azepane ring. Each step requires specific reagents and conditions to ensure the correct formation of the desired functional groups.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for efficiency and yield. This often involves the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and maximize the yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(AZEPAN-1-YL)-2-{[(5E)-3-[(4-METHOXYPHENYL)METHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce more saturated derivatives of the oxazole ring.
Scientific Research Applications
5-(AZEPAN-1-YL)-2-{[(5E)-3-[(4-METHOXYPHENYL)METHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 5-(AZEPAN-1-YL)-2-{[(5E)-3-[(4-METHOXYPHENYL)METHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds share some structural similarities and are used in similar applications, particularly in medicinal chemistry.
Triazolo ring compounds: These compounds also feature a heterocyclic ring structure and are used in various chemical and pharmaceutical applications.
Uniqueness
What sets 5-(AZEPAN-1-YL)-2-{[(5E)-3-[(4-METHOXYPHENYL)METHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H22N4O3S2 |
|---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
5-(azepan-1-yl)-2-[(E)-[3-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C22H22N4O3S2/c1-28-16-8-6-15(7-9-16)14-26-20(27)18(31-22(26)30)12-19-24-17(13-23)21(29-19)25-10-4-2-3-5-11-25/h6-9,12H,2-5,10-11,14H2,1H3/b18-12+ |
InChI Key |
USMUPISBLLHHDH-LDADJPATSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2C(=O)/C(=C\C3=NC(=C(O3)N4CCCCCC4)C#N)/SC2=S |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C(=CC3=NC(=C(O3)N4CCCCCC4)C#N)SC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-6-benzyl-2-(4-bromobenzylidene)-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione](/img/structure/B11136508.png)
![N-[(2R)-1-hydroxy-4-methylpentan-2-yl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide](/img/structure/B11136512.png)
![2-chloro-N-[2-(4-pyridyl)ethyl]-5-(1H-pyrrol-1-yl)benzamide](/img/structure/B11136517.png)
![2-[2-Methyl-4-(morpholine-4-sulfonyl)phenoxy]-N-[(pyridin-4-YL)methyl]acetamide](/img/structure/B11136523.png)
![N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11136529.png)
![1-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-2-(2,3-dihydro-1-benzofuran-6-yl)-1-ethanone](/img/structure/B11136533.png)
![4-[(3-fluoro-4-methoxyphenyl)carbonyl]-1-(furan-2-ylmethyl)-3-hydroxy-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11136540.png)
![(5Z)-3-(2-methoxyethyl)-5-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11136546.png)
![3-hydroxy-1-(2-methoxyethyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11136550.png)
![3-hydroxy-1-(2-methoxyethyl)-5-(2-methoxyphenyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11136555.png)
![5-{(Z)-1-[2-(2,4-dichlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11136561.png)
![3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-5-(3-nitrophenyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11136563.png)

![2-(6-fluoro-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide](/img/structure/B11136569.png)
